molecular formula C18H21NO3 B5228234 4-(benzyloxy)-3-methoxy-N-propylbenzamide

4-(benzyloxy)-3-methoxy-N-propylbenzamide

Cat. No. B5228234
M. Wt: 299.4 g/mol
InChI Key: DODCDFPXHKCBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-3-methoxy-N-propylbenzamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s by researchers at the pharmaceutical company Novartis, and has since been the subject of numerous studies exploring its mechanism of action, physiological effects, and potential therapeutic uses.

Mechanism of Action

Further research is needed to fully understand the mechanism of action of 4-(benzyloxy)-3-methoxy-N-propylbenzamide and its effects on S1PRs.
In conclusion, 4-(benzyloxy)-3-methoxy-N-propylbenzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has a specific target (S1PRs) and has been shown to modulate the immune system, reduce inflammation, and induce cell death. While there are some limitations to its use in lab experiments, it has several potential future directions for research, including combination therapy and new therapeutic applications.

Advantages and Limitations for Lab Experiments

4-(benzyloxy)-3-methoxy-N-propylbenzamide has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Well-studied: 4-(benzyloxy)-3-methoxy-N-propylbenzamide has been extensively studied in vitro and in animal models, so there is a large body of research available on its mechanism of action and potential therapeutic applications.
2. Specificity: 4-(benzyloxy)-3-methoxy-N-propylbenzamide has a specific target (S1PRs), which makes it useful for studying the role of these receptors in physiological processes.
Some of the limitations of 4-(benzyloxy)-3-methoxy-N-propylbenzamide for lab experiments include:
1. Complexity: The synthesis of 4-(benzyloxy)-3-methoxy-N-propylbenzamide is complex and may be difficult for some labs to carry out.
2. Cost: 4-(benzyloxy)-3-methoxy-N-propylbenzamide is a synthetic compound and may be expensive to purchase.

Future Directions

There are several potential future directions for research on 4-(benzyloxy)-3-methoxy-N-propylbenzamide. Some of these include:
1. Combination therapy: 4-(benzyloxy)-3-methoxy-N-propylbenzamide may have potential as a component of combination therapy for autoimmune diseases and cancer.
2. New therapeutic applications: 4-(benzyloxy)-3-methoxy-N-propylbenzamide may have potential therapeutic applications in other areas, such as cardiovascular disease and neurodegenerative disorders.
3.

Synthesis Methods

The synthesis of 4-(benzyloxy)-3-methoxy-N-propylbenzamide is a complex process that involves several steps. The starting material is 4-hydroxybenzaldehyde, which is reacted with propionyl chloride to form 4-propionyloxybenzaldehyde. This compound is then treated with methylamine to form 4-(methylamino)benzaldehyde, which is subsequently reacted with benzyl bromide to form 4-(benzyloxy)benzaldehyde. Finally, this compound is reacted with propylamine to form 4-(benzyloxy)-3-methoxy-N-propylbenzamide.

Scientific Research Applications

4-(benzyloxy)-3-methoxy-N-propylbenzamide has been the subject of extensive scientific research, particularly in the field of immunology. It was initially developed as an immunosuppressant drug, but has since been found to have a range of other potential therapeutic applications. Some of the areas where 4-(benzyloxy)-3-methoxy-N-propylbenzamide has been studied include:
1. Multiple Sclerosis: 4-(benzyloxy)-3-methoxy-N-propylbenzamide has been shown to be effective in reducing the frequency of relapses in patients with multiple sclerosis. It is thought to work by modulating the immune system and reducing inflammation in the central nervous system.
2. Transplantation: 4-(benzyloxy)-3-methoxy-N-propylbenzamide has been studied as an immunosuppressant drug for use in organ transplantation. It has been shown to be effective in preventing rejection of transplanted organs, and may have advantages over existing immunosuppressant drugs.
3. Cancer: 4-(benzyloxy)-3-methoxy-N-propylbenzamide has been shown to have anti-cancer properties in vitro and in animal models. It is thought to work by inducing cell death and inhibiting the growth and spread of cancer cells.

properties

IUPAC Name

3-methoxy-4-phenylmethoxy-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-11-19-18(20)15-9-10-16(17(12-15)21-2)22-13-14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODCDFPXHKCBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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